molecular formula C18H22N2O4S2 B2607128 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 946338-15-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2607128
CAS No.: 946338-15-4
M. Wt: 394.5
InChI Key: ZHDLHKZNJNFMKB-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isothiazolidine ring: This step involves the reaction of a suitable precursor with sulfur dioxide to form the isothiazolidine ring.

    Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

    Substitution reactions: Methyl groups are introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to antiproliferative effects in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound also contains the dioxidoisothiazolidinyl group and has been studied for its biological activities.

    3,5-diaminoindazoles: These compounds are structurally related and have been investigated as cyclin-dependent kinase inhibitors.

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both the dioxidoisothiazolidinyl and sulfonamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-5-6-15(3)18(11-13)26(23,24)19-17-12-16(8-7-14(17)2)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDLHKZNJNFMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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